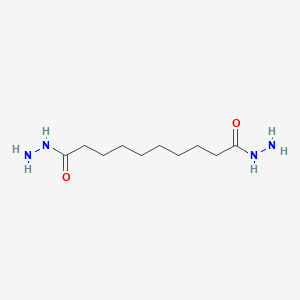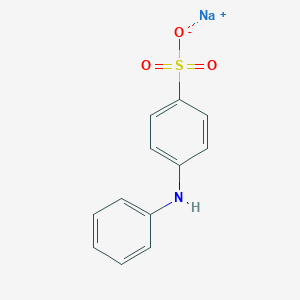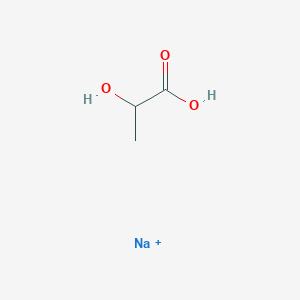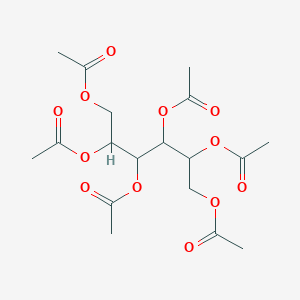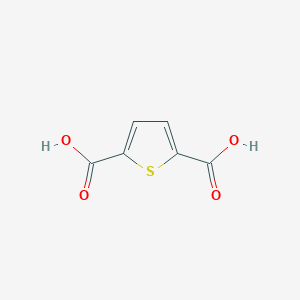
2,5-Thiophenedicarboxylic acid
概要
説明
2,5-Thiophenedicarboxylic acid (2,5-TDCA) is a compound that has been the subject of various studies due to its potential applications in different fields, including materials science and pharmaceuticals. It serves as a monomer for synthesizing bio-based polyesters and has been explored for its use in creating metal-organic frameworks with interesting properties. Additionally, its thermochemical properties have been investigated, and it has shown promise as an anticancer agent .
Synthesis Analysis
The synthesis of 2,5-TDCA-based polyesters has been achieved through a two-step melt polycondensation method, using 2,5-TDCA and aliphatic diols. This method has resulted in polyesters with high molecular weights and varying physical properties depending on the type of diol used . Another approach to synthesizing 2,5-TDCA involves the reaction of adipic acid with thionyl chloride, followed by esterification and other reactions to produce various derivatives . Additionally, 2,5-TDCA esters have been synthesized through the reaction of thiophene with a CCl4-ROH-catalyst system .
Molecular Structure Analysis
The molecular structure of 2,5-TDCA has been studied using quantum mechanical computations, which have provided insights into its optimized geometrical parameters and vibrational modes. These studies have been complemented by spectroscopic techniques such as FT-IR and FT-Raman . X-ray crystallography has also been used to determine the structure of triorganostannate esters of 2,5-TDCA, revealing a polymeric structure with trigonal bipyramidal geometries around the tin atoms .
Chemical Reactions Analysis
2,5-TDCA has been utilized in the synthesis of metal-organic frameworks (MOFs), where it acts as a ligand to connect metal ions, resulting in structures with diverse topologies and properties. These MOFs have shown potential applications in nonlinear optics and photocatalysis . The compound's reactivity has also been harnessed in the synthesis of diacylhydrazones, which were obtained through the condensation of 2,5-TDCA derivatives with aroylaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-TDCA-based materials have been extensively characterized. For instance, the thermal and mechanical properties of polyesters derived from 2,5-TDCA have been evaluated, showing that the length of the glycolic sub-units can modulate chain mobility and the development of ordered phases, which in turn affects mechanical and barrier performances . The thermochemistry of 2,5-TDCA has been investigated, providing data on its enthalpies of combustion and sublimation, as well as its gas-phase enthalpy of formation . Furthermore, the compound's potential as an anticancer agent has been supported by molecular docking studies, which suggest that it can bind effectively to cancer proteins .
科学的研究の応用
Solubility and Thermodynamics
2,5-Thiophenedicarboxylic acid's solubility in water and ethanol mixtures has been studied, revealing insights into its solubility behavior and solution thermodynamics across various temperatures (Yang et al., 2014). This research is crucial for understanding the compound's behavior in different solvents.
Biobased Polyesters
A significant application area for 2,5-thiophenedicarboxylic acid is in the synthesis of bio-based copolyesters. These materials exhibit varying mechanical properties depending on their composition and can be used in various industrial applications (Wang et al., 2019).
Thermochemical Properties
Research has also been conducted on the thermochemistry of 2,5-thiophenedicarboxylic acid, providing valuable data on its combustion and sublimation enthalpies, crucial for understanding its stability and reactivity (Roux et al., 2006).
Liquid Crystalline Polyesters
The compound is utilized in creating new liquid crystalline polyesters, which have potential applications in advanced materials technology (Cai et al., 1992).
Biodegradable Polyesters
Another significant application is in the development of biodegradable polyesters. Studies show that these polyesters, derived from 2,5-thiophenedicarboxylic acid, can be significant for developing bio-based materials, crucial for sustainable materials technology (Bertolini et al., 2021).
Gas Separation Technologies
2,5-Thiophenedicarboxylic acid is also used in synthesizing metal-organic frameworks, demonstrating high separation capacity for hydrocarbons, indicating potential applications in gas separation and purification processes (He et al., 2016).
Packaging Materials
The compound is integral in creating new classes of bio-based high-performance polymers, which are crucial for developing sustainable packaging materials (Guidotti et al., 2021).
Safety And Hazards
2,5-Thiophenedicarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The 2,5-Thiophenedicarboxylic Acid market is expected to expand in the coming years due to the increasing demand for pharmaceutical intermediates and fine chemicals. Factors such as growth in the pharmaceutical industry, advancements in drug development, and the need for new and improved therapies are driving the market’s growth .
特性
IUPAC Name |
thiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGAZNXXGKTASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063392 | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Thiophenedicarboxylic acid | |
CAS RN |
4282-31-9 | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-THIOPHENEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8A2G9Y8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

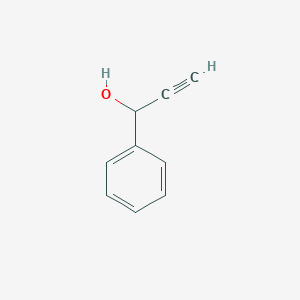
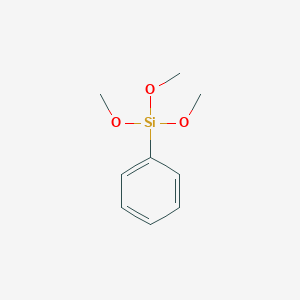
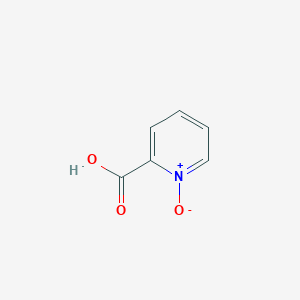
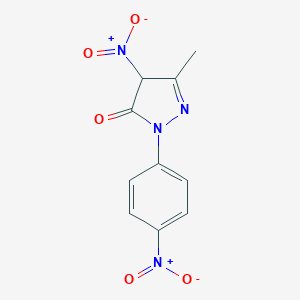
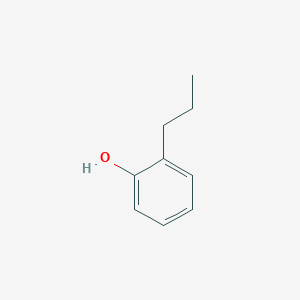
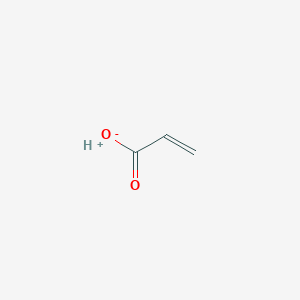
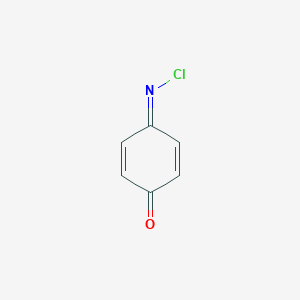
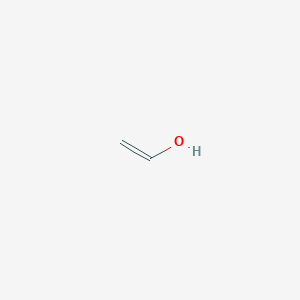
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
